

The Genesis and Evolution of KN1022 (Patritumab Deruxtecan): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also known as Patritumab Deruxtecan (HER3-DXd) and formerly designated as U3-1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi Sankyo, this therapeutic agent represents a significant advancement in precision oncology, particularly for patient populations with advanced solid tumors who have developed resistance to standard therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **KN1022**, with a focus on the core scientific data and experimental methodologies that have defined its trajectory.

Discovery and Development Milestones

The development of **KN1022** is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3] [4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR), ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of **KN1022** has been marked by strategic collaborations, notably with Merck for co-development and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration (FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]



Core Technology: The KN1022 Construct

KN1022 is a meticulously designed ADC comprising three key components:

- A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides specificity by targeting the HER3 receptor, which is overexpressed in a variety of solid tumors.
- A Tetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which are upregulated in tumor cells.
- A Topoisomerase I Inhibitor Payload (DXd): An exatecan derivative, DXd is a potent cytotoxic agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]

The drug-to-antibody ratio of **KN1022** is approximately 8, contributing to its potent anti-tumor activity.[7]

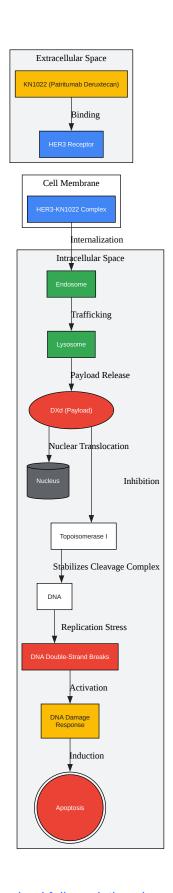
Mechanism of Action

The therapeutic action of **KN1022** is a multi-step process that leverages its unique ADC design to achieve targeted cytotoxicity.

- HER3 Targeting and Internalization: The patritumab antibody component of KN1022 binds
 with high specificity to the HER3 receptor on the surface of cancer cells. Following binding,
 the entire ADC-HER3 receptor complex is internalized into the cell via endocytosis.[7]
- Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]
- Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication. The resulting DNA damage activates the DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis.[10][11]



Signaling Pathway



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Caption: Mechanism of action of KN1022 (Patritumab Deruxtecan).

Preclinical Development In Vitro Studies

A series of in vitro experiments were conducted to characterize the activity of **KN1022** in various cancer cell lines.

Experimental Protocols:

- Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were
 utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast
 cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]
- Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of KN1022, patritumab alone, a control ADC, or the DXd payload. Cell viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14][15]
- Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization,
 KN1022 was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled
 KN1022, and the fluorescence signal, which increases in the acidic environment of the lysosome, was measured over time using fluorescence microscopy and quantitative image analysis.[15]
- Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with KN1022.

Quantitative Data Summary:



Cell Line	HER3 Expression	KN1022 IC50 (nM)	DXd IC50 (nM)
Colo320DM	Low	>1000	2.05 ± 0.11
HCT-15	Intermediate	Not Reported	17.88 ± 2.63
SW620	High	<10	Not Reported
MDA-MB-231- HER3WT	High	~1	Not Reported

Data compiled from multiple preclinical studies. IC50 values are approximate and may vary based on specific experimental conditions.

In Vivo Studies

The anti-tumor efficacy of **KN1022** was evaluated in xenograft models using immunodeficient mice.

Experimental Protocols:

- Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All
 animal procedures were conducted in compliance with institutional guidelines for the care
 and use of experimental animals.[13]
- Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453)
 or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7]
 [12][13]
- Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm³), mice
 were randomized into treatment groups and administered KN1022, patritumab alone,
 irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing
 schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]
- Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]



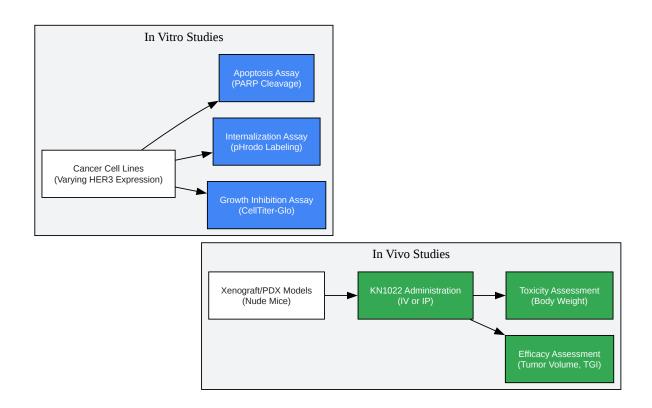
Quantitative Data Summary:

Xenograft Model	HER3 Expression	KN1022 Dose (mg/kg)	Tumor Growth Inhibition (%)
Colo320DM	Low	10	No significant effect
DiFi	High	10	Significant tumor regression
SW620	High	10	Significant tumor regression
MDA-MB-453	High	6	94

Data compiled from multiple preclinical studies. TGI is compared to the vehicle control group.

Experimental Workflow





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Caption: Preclinical evaluation workflow for KN1022.

Clinical Development: The HERTHENA-Lung01 Trial

A pivotal study in the clinical development of **KN1022** is the HERTHENA-Lung01 trial (NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]

Experimental Protocol:

 Patient Population: The study enrolled patients with locally advanced or metastatic EGFRmutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with



an EGFR TKI and platinum-based chemotherapy.[19][20]

- Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg of **KN1022** intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle 1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm was later discontinued based on a benefit-risk assessment from a Phase 1 study.[2][16][20]
- Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)
 as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16]
 [20]
- Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Quantitative Data Summary (5.6 mg/kg cohort, n=225):

Endpoint	Result	95% Confidence Interval
Objective Response Rate (ORR)	29.8%	23.9% - 36.2%
Median Duration of Response (DoR)	6.4 months	4.9 - 7.8 months
Median Progression-Free Survival (PFS)	5.5 months	Not Reported
Median Overall Survival (OS)	11.9 months	Not Reported

Data from the primary analysis of the HERTHENA-Lung01 trial as of May 18, 2023.[16][20]

Safety Profile:

The most common treatment-emergent adverse events (TEAEs) were hematologic toxicities. The safety profile was considered manageable and consistent with previous studies.[2]

Clinical Trial Workflow





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